Home > Products > Screening Compounds P113217 > 2-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide
2-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide -

2-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

Catalog Number: EVT-5355472
CAS Number:
Molecular Formula: C15H21BrN2O
Molecular Weight: 325.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[(7R) -8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

  • Compound Description: This compound is a novel benzamide derivative investigated for its potential use as a drug, specifically in treating autoimmune diseases. [, ] It exists as hydrates and polymorphs. [, ]

(R)4-Bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide (JNJ-26070109)

  • Compound Description: JNJ-26070109 is a potent and selective competitive antagonist of cholecystokinin 2 (CCK2) receptors. [] It exhibits high affinity for human, rat, and dog CCK2 receptors and good oral bioavailability. []

5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide

  • Compound Description: This compound is a benzamide derivative that has been structurally characterized using X-ray crystallography. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

  • Compound Description: This benzamide derivative demonstrates potential as a non-peptide CCR5 antagonist, suggesting possible applications in preventing human HIV-1 infection. [, ]

2-(4-piperidinyl)-1H-pyrido[4,3-b]indol-1-one and related compounds

  • Compound Description: This compound class represents a novel group of potential antipsychotic agents. []

2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides

  • Compound Description: This group encompasses two new antipyrine derivatives, 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, studied for their intermolecular interactions. []
  • Compound Description: This compound is identified as a novel non-peptide CCR5 antagonist, suggesting potential applications in HIV-1 treatment strategies. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

  • Compound Description: This benzamide derivative is highlighted as a novel non-peptide CCR5 antagonist, indicating potential for HIV/AIDS therapy. []

1-isopropyl-2,2-dimethyl-1H-pyrrol-3(2H)-one derivatives (3-18)

  • Compound Description: This series investigates the reactivity of the pyrrolone 1-isopropyl-2,2-dimethyl-1H-pyrrol-3(2H)-one with various electrophiles, highlighting the influence of substituents on reaction outcomes. []
  • Compound Description: These compounds are potent dopamine-D2 receptor antagonists, with FLB 457 being a benzamide and FLB 463 its corresponding salicylamide analogue. [, ] Their biological activity is stereospecific, residing primarily in the S-enantiomers. [, ]
  • Compound Description: This study focuses on synthesizing and characterizing 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives and their corresponding Ni(II) and Cu(II) complexes. [] The research investigates their structural properties and coordination chemistry.

N-(2-bromoethyl)-4-piperidinyl diphenylacetate (4-DAMP bromo mustard)

  • Compound Description: 4-DAMP bromo mustard is an irreversible inhibitor of muscarinic receptors, designed as an analog of 4-DAMP mustard with a faster rate of aziridinium ion formation. []

3-Benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones

  • Compound Description: This class of compounds serves as efficient and cost-effective precursors for synthesizing enantiopure α,α-dialkyl α-amino acids and α,β-dialkyl α,β-diaminopropionic acids. []

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide

  • Compound Description: This compound has been structurally characterized using X-ray crystallography, revealing details about its molecular conformation and crystal packing. []

3-bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide fumarate

  • Compound Description: This benzamide derivative, specifically its fumarate salt, is investigated for its potential in treating gastrointestinal disorders. []

bis(4-bromo-N-(di-n-butylcarbamothioyl)benzamido) copper(II) complex

  • Compound Description: This copper(II) complex, synthesized from the 4-bromo-N-(dibutylcarbamothioyl)benzamide ligand and copper(II) acetate, has been structurally characterized. [] The study focuses on its crystal structure and the role of weak interactions in its stabilization.

bis(4-bromo-N-(diethylcarbamothioyl)benzamido)nickel(II) complex

  • Compound Description: This compound is a nickel(II) complex formed with a 4-bromo benzamide derivative. [] The research elucidates its crystal and molecular structure, highlighting the coordination geometry around the nickel atom.

(R)-N-[[1-(4-fluorobenzyl)-2-pyrrolidinyl]methyl]-5-bromo-2,3-dimethoxybenzamide hydrochloride monohydrate (NCQ 115)

  • Compound Description: NCQ 115, a potent dopamine D2 receptor antagonist, has been structurally characterized, revealing a folded conformation stabilized by intramolecular hydrogen bonds. []
  • Compound Description: This series of benzamide derivatives, incorporating coumarin and 1-azacoumarin moieties, was synthesized and evaluated for cytotoxic activity against the HepG2 cell line. []

N-((isopropyl-4-methyl-2-phenyl-1-pyrazolone-5-yl-3)methyl)acetoxy-2-benzamide

  • Compound Description: This novel aspirin and antipyrine derivative presents a new structure for potential medicinal chemistry exploration. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

  • Compound Description: This benzamide derivative displays potent dual inhibitory activity against discoidin domain receptors 1 and 2 (DDR1 and DDR2), suggesting potential for anti-inflammatory drug development. []

N-(2-chloro-phenyl-carbamothioyl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamothioyl)-4-fluoro-benzamide

  • Compound Description: These benzamide derivatives were synthesized and structurally characterized using X-ray crystallography and Hirshfeld surface analysis. [] The study focuses on their intermolecular interactions and packing arrangements in the solid state.

2-Bromo-2-cyano-N,N-dimethylacetamide

  • Compound Description: This reagent is a monobrominating agent known for its selectivity towards the α-carbon of enolizable ketones. []

2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide

  • Compound Description: This compound has been synthesized and characterized using various spectroscopic techniques and X-ray crystallography. [] It exhibits good fungicidal and antiviral activities, particularly against the tobacco mosaic virus.

(E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamide

  • Compound Description: This compound has been synthesized and its structure confirmed through X-ray crystallography. []

4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865)

  • Compound Description: CB-30865 acts as a potent inhibitor of nicotinamide phosphoribosyltransferase (Nampt). [] Research on this molecule and its analogs focuses on optimizing its biochemical and cellular Nampt inhibitory activity and cytotoxic potential.

1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene

  • Compound Description: This compound is a key intermediate in synthesizing medicinal compounds. Its synthesis involves a four-step process starting with 3-fluoroanisole. []

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

  • Compound Description: This compound, synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride, features a distinct conformation with the two p-fluorophenyl rings inclined to the naphthoquinone ring system. []

N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides

  • Compound Description: This class of compounds, derived from the corresponding benzamide, exhibits potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. []

4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives

  • Compound Description: This series of compounds was designed as potential dual antagonists for dopamine D2 and serotonin 5-HT3 receptors, aiming to develop broad-spectrum antiemetics. []

(3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

  • Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist with unique structural features. []
  • Compound Description: This series of compounds was designed and synthesized to explore the potential of coumarin and 1-azacoumarin moieties in developing new drugs, particularly for their cytotoxic activity. []

3-Nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574)

  • Compound Description: ICA-105574 is a potent and efficacious human ether-à-go-go-related gene (hERG) potassium channel activator. [] Its primary mechanism involves removing hERG channel inactivation.

Salicylanilide-Based Peptidomimetics

  • Compound Description: This study explored a series of salicylanilide-based peptidomimetics, investigating their antimicrobial and anticancer activities. [] The research aimed to identify structure-activity relationships and optimize their pharmacological profiles.

2-Imino-1,3-thiazolines with Highly Fluorinated Fragments

  • Compound Description: This study focused on synthesizing and evaluating 2-imino-1,3-thiazolines containing highly fluorinated fragments as potential antidiabetic agents, specifically targeting α-glucosidase inhibition. []

N-Benzimidazol-1-yl-methyl-benzamide Derivatives

  • Compound Description: This study involved synthesizing and evaluating a series of N-benzimidazol-1-yl-methyl-benzamide derivatives for their antimicrobial activity. [] Molecular docking studies were also conducted to understand their interactions with microbial proteins.

5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-diniethoxybenzanndes

  • Compound Description: This series of compounds was designed as potential antipsychotic agents due to their dopamine D-2 receptor antagonist activity. []
  • Compound Description: This compound and its enantiomers were synthesized and investigated for their binding affinity to dopamine D2 and serotonin 5-HT3 receptors. []

(R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides

  • Compound Description: This series of compounds was explored as potential antipsychotic agents due to their dopamine D-2 receptor antagonist activity. [] The research focused on the R-enantiomers, which showed higher affinity for the target receptor.

N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)benzamide derivatives

  • Compound Description: This group of compounds includes 4e (N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)-4-nitrobenzamide), 4f (N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)-4-chlorobenzamide), and 4g (4-bromo-N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)benzamide). These compounds were designed as potential anti-osteosarcoma agents due to their inhibitory activity against PI3K/Akt/mTOR signaling. []
  • Compound Description: These benzoylthiourea derivatives have shown selective antiprotozoal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-3-chlorobenzamide

  • Compound Description: This benzamide derivative has been synthesized and characterized as a potential non-peptide CCR5 antagonist. []

N-[(1-benzyl-2-pyrrolidinyl)methyl]-5-bromo-2,3-dimethoxybenzamides and -salicylamides

  • Compound Description: This group of compounds exhibits potent dopamine D-2 receptor antagonistic activity. [] The benzamides with a 2,3-dimethoxy substitution pattern and salicylamides with a 5,6-dimethoxy grouping showed especially high potency.

(R)-N-(4-amino-1-(4-(tert-butyl)phenyl)-4-oxobutan-2-yl)-5-(N-isopropyl-N-methylsulfamoyl)-2-((4-methoxyphenyl)thio)benzamide (Cmpd-6)

  • Compound Description: Cmpd-6 represents a novel small-molecule positive allosteric modulator (PAM) of the β2-adrenoceptor. [] It exhibits positive cooperativity with orthosteric agonists, enhancing their binding and stabilizing the receptor's active state.

N-(Benzimidazol-1-yl methyl)-benzamide Derivatives

  • Compound Description: A series of N-benzimidazol-1-yl methyl-benzamide derivatives were synthesized and assessed for their anti-inflammatory and analgesic properties. []
  • Compound Description: This group of compounds was synthesized from 5-bromo-2-((4-chlorobenzyl)oxy)bromomethyl benzene and N-(piperidine-4-yl)-N-propylbenzamide. []

Properties

Product Name

2-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

IUPAC Name

2-bromo-N-(1-propan-2-ylpiperidin-4-yl)benzamide

Molecular Formula

C15H21BrN2O

Molecular Weight

325.24 g/mol

InChI

InChI=1S/C15H21BrN2O/c1-11(2)18-9-7-12(8-10-18)17-15(19)13-5-3-4-6-14(13)16/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)

InChI Key

QSTCIQDJOBAUNB-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC=CC=C2Br

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC=CC=C2Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.